molecular formula C17H22N4O B2383297 2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448136-47-7

2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2383297
M. Wt: 298.39
InChI Key: LHJQVRFMJVPAHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .

Scientific Research Applications

Synthesis of Heterocycles

Research has demonstrated the utility of related cyanoacetamide derivatives in synthesizing a broad array of heterocyclic compounds. For instance, Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing pyrrole, pyridine, coumarin, and other derivatives, exploring their insecticidal potential against Spodoptera littoralis (Fadda et al., 2017). Similarly, Albratty et al. (2017) focused on synthesizing thiophene, pyrimidine, and coumarin derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and evaluated their antitumor activity, showing some compounds had inhibitory effects comparable to doxorubicin (Albratty et al., 2017).

Antitumor and Antimicrobial Applications

The antitumor and antimicrobial activities of related compounds are significant areas of research. For example, Magubane et al. (2017) investigated the application of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes in asymmetric transfer hydrogenation of ketones, a process relevant to pharmaceutical synthesis (Magubane et al., 2017). Shams et al. (2010) synthesized heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, with many showing high antiproliferative activity against various human cancer cell lines (Shams et al., 2010).

Novel Therapeutic Approaches

Innovative therapeutic strategies have also been explored using related compounds. Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting potential in treating Alzheimer's disease (Umar et al., 2019).

properties

IUPAC Name

2-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(13-14-3-1-2-4-14)19-10-12-21-11-7-16(20-21)15-5-8-18-9-6-15/h5-9,11,14H,1-4,10,12-13H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJQVRFMJVPAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

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